molecular formula C22H20ClN5O3S B2365684 N1-(2-(2-(4-chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-N2-(2-ethoxyphenyl)oxalamide CAS No. 894038-68-7

N1-(2-(2-(4-chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-N2-(2-ethoxyphenyl)oxalamide

Cat. No.: B2365684
CAS No.: 894038-68-7
M. Wt: 469.94
InChI Key: ROVRMOQNRVESDW-UHFFFAOYSA-N
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Description

The compound “N1-(2-(2-(4-chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-N2-(2-ethoxyphenyl)oxalamide” is a complex organic molecule that contains several functional groups and rings, including a thiazolo[3,2-b][1,2,4]triazole ring, a chlorophenyl group, and an ethoxyphenyl group .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Techniques such as NMR and X-ray crystallography can be used to determine the structure .


Chemical Reactions Analysis

The reactivity of this compound would depend on its functional groups and structure. Thiazolo[3,2-b][1,2,4]triazoles are known to react with various nucleophiles .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its structure. For example, the presence of the chlorophenyl and ethoxyphenyl groups could influence its solubility and reactivity .

Scientific Research Applications

Cyclocondensation and Synthesis

  • Cyclocondensation of compounds related to N1-(2-(2-(4-chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-N2-(2-ethoxyphenyl)oxalamide with oxalic acid derivatives results in the formation of various heterocyclic compounds, indicating its role in synthetic chemistry (Liu, Shih, & Hu, 1987).

Anticancer Evaluation

Eco-Friendly Synthesis Methods

  • Ultrasound-promoted synthesis methods for benzofuran substituted thiazolo[3,2-b][1,2,4]triazoles demonstrate an eco-friendly and efficient approach to producing these compounds (Kumar & Sharma, 2017).

Antiproliferative Activity

  • Synthesis of 2-(2-bromo-5-methoxyphenyl)-6-aryl-1,3-thiazolo[3,2-b][1,2,4]triazoles has led to compounds with promising antiproliferative activity, further highlighting its potential in cancer research (Narayana, Raj, & Sarojini, 2010).

Oxidative Stress Reduction

Future Directions

Future research could involve further investigation into the synthesis, properties, and potential applications of this compound. This could include exploring its reactivity with different reagents, studying its physical and chemical properties, and testing its biological activity .

Properties

IUPAC Name

N-[2-[2-(4-chlorophenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl]-N'-(2-ethoxyphenyl)oxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20ClN5O3S/c1-2-31-18-6-4-3-5-17(18)25-21(30)20(29)24-12-11-16-13-32-22-26-19(27-28(16)22)14-7-9-15(23)10-8-14/h3-10,13H,2,11-12H2,1H3,(H,24,29)(H,25,30)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROVRMOQNRVESDW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1NC(=O)C(=O)NCCC2=CSC3=NC(=NN23)C4=CC=C(C=C4)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20ClN5O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

469.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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